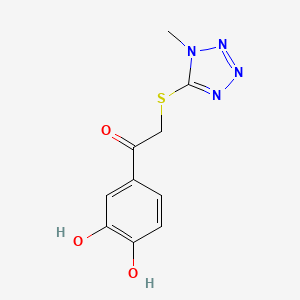
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-324065 est un composé chimique de formule moléculaire C₁₉H₂₁N₃O₃S. Il est connu pour son activité biologique et a été étudié pour diverses applications dans la recherche scientifique .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de WAY-324065 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction peuvent varier en fonction de la pureté et du rendement souhaités du produit final .
Méthodes de Production Industrielle
La production industrielle de WAY-324065 implique la mise à l'échelle des méthodes de synthèse en laboratoire pour produire des quantités plus importantes. Cela nécessite souvent l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
WAY-324065 subit différents types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans les réactions de WAY-324065 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées pour obtenir les produits souhaités .
Principaux Produits Formés
Les principaux produits formés à partir des réactions de WAY-324065 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits sont souvent caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire et la spectrométrie de masse .
Applications de la Recherche Scientifique
WAY-324065 a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.
Biologie : Étudié pour ses effets sur les systèmes biologiques et ses applications thérapeutiques potentielles.
Médecine : Investigué pour son utilisation potentielle dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés.
Mécanisme d'Action
Le mécanisme d'action de WAY-324065 implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Cette interaction peut entraîner divers effets biologiques, selon la cible et la voie impliquées .
Références
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !
Applications De Recherche Scientifique
WAY-324065 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of certain diseases.
Industry: Utilized in the development of new materials and processes.
Mécanisme D'action
The mechanism of action of WAY-324065 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biological effects, depending on the target and pathway involved .
References
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSVHZBXBNSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5551564.png)
![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)
![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)
![5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5551605.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
